molecular formula C21H25N3O3S2 B2620007 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1797852-38-0

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2620007
CAS RN: 1797852-38-0
M. Wt: 431.57
InChI Key: ABAHDEWHMJMFOG-UHFFFAOYSA-N
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Description

Compounds containing the benzo[d]thiazol-2-yl group are known to possess a wide range of properties and applications. They have optical properties, coordination properties, and electron acceptor properties . They also have a vast number of applications, including in cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal treatments .


Molecular Structure Analysis

The molecular structure of compounds with similar groups has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are quite diverse. For instance, 2-Aminobenzothiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. For instance, the compound (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine has a monoclinic crystal structure .

Scientific Research Applications

Anti-Inflammatory Properties

This compound has been synthesized and analyzed for its anti-inflammatory properties . A series of novel derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Drug Development

The compound is an important synthon in the development of new drugs . Its derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This makes it a valuable compound in the field of drug development.

Molecular Modeling Studies

Molecular modeling studies have been conducted on this compound . These studies can provide insights into the three-dimensional geometrical view of the ligand binding to their protein receptor . This can be useful in understanding the interaction of the compound with biological targets and can aid in the design of more potent and selective drugs.

Synthesis and Characterization

The compound has been synthesized and characterized in various studies . This information can be useful in the development of synthetic methodologies and for the quality control of the compound.

Safety And Hazards

The safety and hazards associated with these compounds can vary greatly depending on their specific structure. Some compounds with similar groups have been evaluated for anti-inflammatory activity .

Future Directions

The future directions for research into these compounds are quite promising. For instance, one study demonstrated an approach for the structural modification of hit compounds, and a novel skeleton for new anti-MERS-CoV drug research .

properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-15-13-17(7-8-19(15)27-2)29(25,26)22-14-16-9-11-24(12-10-16)21-23-18-5-3-4-6-20(18)28-21/h3-8,13,16,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAHDEWHMJMFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

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